2-Ethoxy-3-fluorobenzoic acid

Descripción general

Descripción

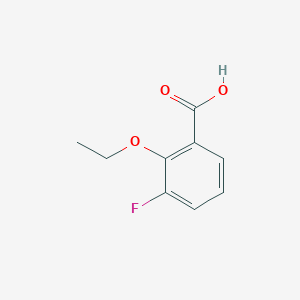

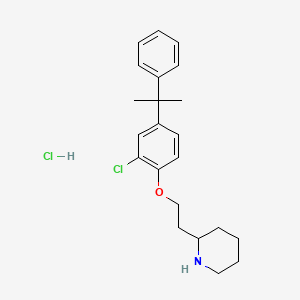

2-Ethoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO3 . It has a molecular weight of 184.17 . The compound is also known by its IUPAC name, 3-Ethoxy-2-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3-fluorobenzoic acid consists of a benzene ring substituted with a fluorine atom, a carboxylic acid group, and an ethoxy group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis

2-Ethoxy-3-fluorobenzoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Aplicaciones Científicas De Investigación

Pharmacology

2-Ethoxy-3-fluorobenzoic acid is utilized in pharmacological research due to its potential as a building block for synthesizing various pharmacologically active compounds. Its fluorine atom can be a crucial moiety in the development of new drugs, as fluorinated compounds often exhibit enhanced biological activity and metabolic stability .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate. It can participate in reactions such as Suzuki coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules . Its electron-withdrawing properties due to the fluorine atom make it an attractive candidate for various synthetic routes.

Material Science

Researchers in material science explore the use of 2-Ethoxy-3-fluorobenzoic acid in the development of new materials. Its incorporation into polymers and small molecules can alter physical properties like solubility, thermal stability, and electronic characteristics, which are essential for creating advanced materials .

Analytical Chemistry

In analytical chemistry, 2-Ethoxy-3-fluorobenzoic acid can be used as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the quantification and identification of complex mixtures and the determination of molecular structures .

Biochemistry Research

This compound finds applications in biochemistry research, particularly in the study of enzyme-catalyzed reactions where it may act as an inhibitor or substrate analog. Its structural features allow for probing the active sites of enzymes and understanding their mechanisms of action .

Environmental Science

In environmental science, 2-Ethoxy-3-fluorobenzoic acid can be studied for its environmental fate and transport. Researchers may investigate its breakdown products, persistence in various ecosystems, and potential bioaccumulation .

Agricultural Research

The compound’s role in agricultural research includes its use in the synthesis of agrochemicals. Its fluorine component can contribute to the development of herbicides and pesticides with specific action modes and improved efficacy .

Food and Nutrition Science

Although not directly used in food, 2-Ethoxy-3-fluorobenzoic acid may be involved in the synthesis of food additives or preservatives. Research in this field focuses on ensuring the safety and stability of food products .

Safety and Hazards

2-Ethoxy-3-fluorobenzoic acid is classified as a hazardous compound according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity upon single exposure . Safety precautions include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Propiedades

IUPAC Name |

2-ethoxy-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLUDJWZMVNQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426318.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426319.png)

![3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426320.png)

![4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426323.png)

![2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426324.png)

![3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426327.png)

amine](/img/structure/B1426330.png)

![Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426333.png)

![4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426334.png)

![3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426335.png)